molecular formula C22H28O12 B014236 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside CAS No. 225217-42-5

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Cat. No.: B014236
CAS No.: 225217-42-5
M. Wt: 484.4 g/mol
InChI Key: QVEUSHJADSGABK-WAPVNEFLSA-N
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Description

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, commonly known as MUG, is a fluorogenic substrate used for the detection of beta-galactosidase activity. It is widely used in scientific research for the detection of enzyme activity and has several advantages over other substrates.

Scientific Research Applications

Enzyme Activity Detection

4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, are primarily used in the detection and study of enzyme activity. Wiederschain et al. (1992) highlighted the use of such derivatives in studying the specificity and properties of human lysosomal glycolipid hydrolases. This study underscores the utility of these compounds in biochemical tests for diseases like Krabbe's disease (Wiederschain et al., 1992).

Glycosidase Research

4-Methylumbelliferyl glycosides are also valuable in glycosidase research. For example, Karpova et al. (1991) demonstrated that 4-trifluoromethylumbelliferyl glycosides, which are structurally similar to 4-Methylumbelliferyl derivatives, are effective substrates for glycosidases and are useful in diagnosing diseases such as Gaucher and Hurler diseases (Karpova et al., 1991).

Synthesis and Structural Studies

The synthesis and structural analysis of such compounds is another significant application. Courtin-Duchateau and Veyrières (1978) discussed the synthesis of 4-methylumbelliferyl 1,2-cis-glycosides, contributing to the understanding of these compounds' chemical properties (Courtin-Duchateau & Veyrières, 1978).

Microbiology and Species Differentiation

In microbiology, these derivatives are used for species differentiation. Kämpfer et al. (1991) utilized 4-methylumbelliferyl-linked substrates, including 4-Methylumbelliferyl-beta-D-galactopyranoside, to differentiate species within the family Enterobacteriaceae (Kämpfer et al., 1991).

Diagnostic Applications

These compounds also have diagnostic applications. Van Diggelen et al. (1990) synthesized 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulphate for determining galactose-6-sulphate sulphatase activity, crucial in diagnosing Morquio A disease (Van Diggelen et al., 1990).

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, helps in understanding the spatial arrangement and bonding characteristics of these molecules, as demonstrated by Watt et al. (1996) (Watt et al., 1996).

Fluorescence Probing in Lectin Molecules

4-Methylumbelliferyl-glycosides are used as fluorescence probes to study sugar-binding sites on lectin molecules. Decastel et al. (1984) researched the spectral properties of these compounds, shedding light on their interactions with lectins (Decastel et al., 1984).

Enzymatic Assays for Disease Detection

These derivatives are crucial in enzymatic assays for detecting diseases. For instance, Ben-yoseph et al. (1985) used 4-Methylumbelliferyl derivatives for the direct determination of hexosaminidase A in Tay-Sachs disease diagnosis (Ben-yoseph et al., 1985).

Properties

IUPAC Name

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUSHJADSGABK-WAPVNEFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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